molecular formula C8H7BrN2O B592037 7-bromo-5-methoxy-1H-indazole CAS No. 1100214-10-5

7-bromo-5-methoxy-1H-indazole

Cat. No. B592037
Key on ui cas rn: 1100214-10-5
M. Wt: 227.061
InChI Key: XXUFAKBMMGNXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026257B2

Procedure details

To a solution of 7-bromo-5-methoxy-1H-indazole (1.32 g, 5.81 mmol) in tetrahydrofuran (27 mL) at 0° C. was added sodium hydride (0.465 g, 11.62 mmol). The ice bath was removed and stirring continued for 20 min. The solution was cooled to −78° C. and treated with tert-butyllithium (1.7 M in pentane, 6.84 mL, 11.63 mmol) dropwise. The reaction was stirred at −78° C. for 10 min, allowed to warm gradually in the dewar to −50° C., recooled to −78° C., and then treated with dimethylformamide (1.8 mL, 23.25 mmol). After 15 min, the ice bath was removed and stirring continued for 1 h. The reaction was poured onto ice/1 M hydrochloric acid (20 mL). The mixture was extracted with ethyl acetate (2×). The organics were washed with water, then brine, dried over magnesium sulfate, and concentrated to give 1.1 g of 5-methoxy-1H-indazole-7-carbaldehyde (100%) as a tan solid. 1H-NMR (CDCl3, 300 MHz) δ 10.08 (s, 1H), 8.04 (s, 1H), 7.52 (s, 1H), 7.44 (m, 1H), 3.90 (s, 3H); Mass spec.: 177.09 (MH)+.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[H-].[Na+].C([Li])(C)(C)C.CN(C)[CH:22]=[O:23]>O1CCCC1>[CH3:12][O:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([CH:22]=[O:23])[CH:3]=1)[NH:9][N:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=NNC12)OC
Name
Quantity
0.465 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.84 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually in the dewar to −50° C.
CUSTOM
Type
CUSTOM
Details
recooled to −78° C.
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice/1 M hydrochloric acid (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
The organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C2C=NNC2=C(C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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